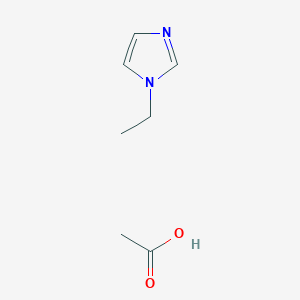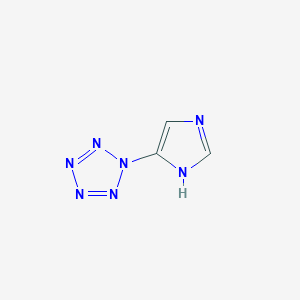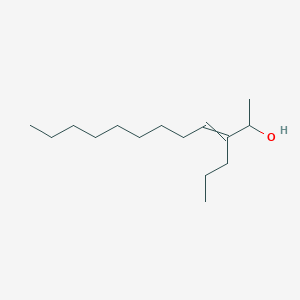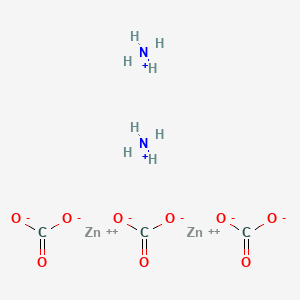
Phenol, 2-(5-chloro-2,1-benzisoxazol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-(5-chloro-2,1-benzisoxazol-3-yl)- is a chemical compound with the molecular formula C13H8ClNO2. It is a derivative of benzisoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(5-chloro-2,1-benzisoxazol-3-yl)- typically involves the reaction of 5-chloro-2,1-benzisoxazole with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(5-chloro-2,1-benzisoxazol-3-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of phenolic ethers or other substituted derivatives.
Scientific Research Applications
Phenol, 2-(5-chloro-2,1-benzisoxazol-3-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Phenol, 2-(5-chloro-2,1-benzisoxazol-3-yl)- involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-2,1-benzisoxazole
- 4-Chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline
- 5-Chloro-6-methyl-3-phenyl-2,1-benzisoxazole
Uniqueness
Phenol, 2-(5-chloro-2,1-benzisoxazol-3-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro-substituted benzisoxazole ring makes it particularly reactive in substitution reactions, and its phenolic group contributes to its potential biological activity .
Properties
CAS No. |
666750-02-3 |
|---|---|
Molecular Formula |
C13H8ClNO2 |
Molecular Weight |
245.66 g/mol |
IUPAC Name |
2-(5-chloro-2,1-benzoxazol-3-yl)phenol |
InChI |
InChI=1S/C13H8ClNO2/c14-8-5-6-11-10(7-8)13(17-15-11)9-3-1-2-4-12(9)16/h1-7,16H |
InChI Key |
ODNOWBKMUXSDIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C=CC3=NO2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-](/img/structure/B12527784.png)
![(E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine](/img/structure/B12527786.png)
![2,2'-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline)](/img/structure/B12527787.png)


![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine](/img/structure/B12527811.png)

![3-[(2-Methoxyphenyl)methoxy]propan-1-ol;4-methylbenzenesulfonic acid](/img/structure/B12527821.png)
![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-](/img/structure/B12527822.png)
![1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B12527826.png)
![2-Propyl-2-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B12527835.png)

![N-Methyl-N'-[4-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12527839.png)

